Aminobenzyl-edta

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Affinity Cleaving Reagents

One area of research explores AB-EDTA's potential for developing a new class of affinity cleaving reagents []. These reagents can target specific proteins and nucleic acids for controlled cleavage. This ability offers advantages in studying protein-protein interactions and manipulating biomolecules within cells. Research suggests that AB-EDTA can be chemically linked to biomolecules of interest, and upon exposure to a specific stimulus, it can cleave the target molecule at a predetermined site [].

Aminobenzyl-ethylenediaminetetraacetic acid is a synthetic compound that belongs to the family of aminopolycarboxylic acids. It is characterized by its ability to chelate metal ions, similar to its parent compound, ethylenediaminetetraacetic acid. The structure of aminobenzyl-ethylenediaminetetraacetic acid includes an aminobenzyl group attached to the ethylenediaminetetraacetic acid framework, which enhances its reactivity and versatility as a chelating agent. This compound is notable for its potential applications in various fields, including biochemistry, environmental science, and materials science.

The unique structure of aminobenzyl-ethylenediaminetetraacetic acid allows it to react with a variety of metal ions, forming complexes that can exhibit different geometries depending on the size and charge of the metal ion involved.

The biological activity of aminobenzyl-ethylenediaminetetraacetic acid is primarily linked to its chelating properties. It has been studied for its potential in biological applications such as drug delivery systems and targeting specific metal ions within biological systems. The ability to form stable complexes with metal ions can influence various biochemical pathways and may be utilized in therapeutic contexts, particularly in conditions where metal ion homeostasis is disrupted.

Additionally, aminobenzyl-ethylenediaminetetraacetic acid may exhibit antimicrobial properties due to its capacity to sequester essential metal ions required for microbial growth, thereby inhibiting their proliferation.

Aminobenzyl-ethylenediaminetetraacetic acid can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with chloroacetic acid, followed by the introduction of an aminobenzyl group through nucleophilic substitution reactions. This process typically requires careful control of reaction conditions such as pH and temperature to optimize yield and purity .

Another synthesis method may involve coupling reactions where an aminobenzyl moiety is directly linked to ethylenediaminetetraacetic acid derivatives using suitable coupling agents or linkers .

Aminobenzyl-ethylenediaminetetraacetic acid has diverse applications across various fields:

- Analytical Chemistry: Used as a chelating agent in complexometric titrations for determining the concentration of metal ions in solutions.

- Biotechnology: Employed in drug delivery systems due to its ability to bind metal ions that can be used for targeting specific tissues or cells.

- Environmental Science: Utilized in remediation processes for removing heavy metals from contaminated water sources.

- Materials Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength by chelating transition metals.

Interaction studies involving aminobenzyl-ethylenediaminetetraacetic acid focus on its binding affinity and selectivity towards various metal ions. These studies are crucial for understanding how this compound can be effectively utilized in different applications, especially in biological systems where specific metal ion interactions can significantly impact physiological functions.

Research has indicated that aminobenzyl-ethylenediaminetetraacetic acid exhibits high binding affinity for transition metals such as iron, copper, and zinc, making it a valuable tool in both analytical and therapeutic contexts .

Aminobenzyl-ethylenediaminetetraacetic acid shares similarities with several other chelating agents, but its unique structure provides distinct advantages:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethylenediaminetetraacetic Acid | Four carboxylate groups and two amine groups | Widely used; versatile but less selective |

| Nitrilotriacetic Acid | Three carboxylate groups and one amine group | Less complexing power compared to aminobenzyl-EDTA |

| Diethylenetriaminepentaacetic Acid | Five carboxylate groups and three amine groups | Higher chelation capacity but more complex |

| 1,2-Bis(2-aminoethyl)amino-ethane | Two amine groups | Less widely used; simpler structure |

Aminobenzyl-ethylenediaminetetraacetic acid's incorporation of an aminobenzyl group allows for enhanced binding properties and potential modifications that are not present in simpler ligands like ethylenediaminetetraacetic acid or nitrilotriacetic acid. This makes it particularly useful for targeted applications where specificity is crucial.

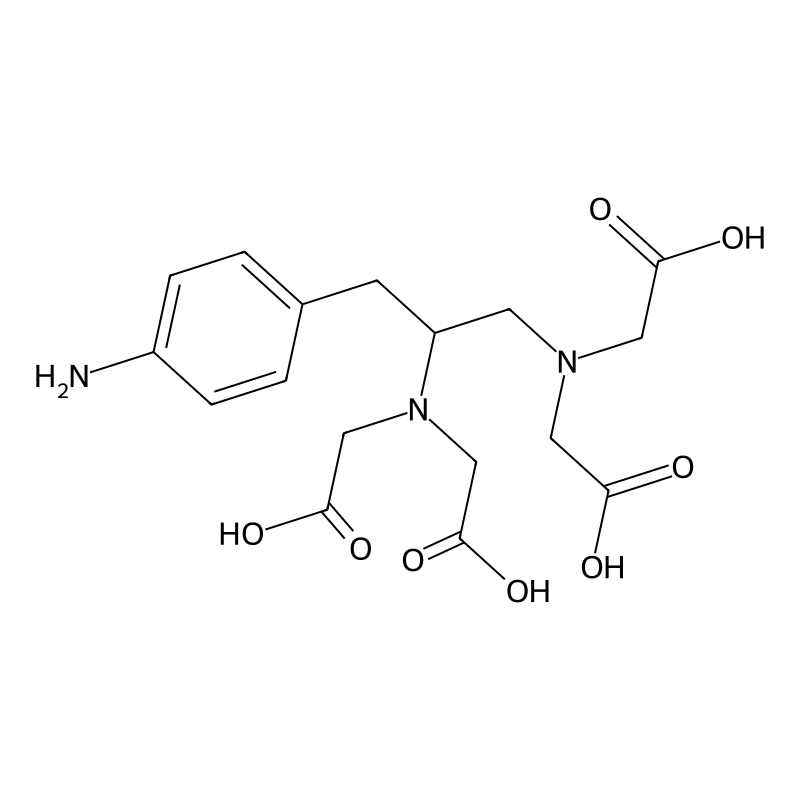

Aminobenzyl-ethylenediaminetetraacetic acid represents a bifunctional analog of ethylenediaminetetraacetic acid, incorporating an aminobenzyl moiety that extends the molecular framework beyond the traditional chelating structure [1]. The compound features a systematic chemical name of 1-(4-aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid, reflecting its structural composition that combines the chelating properties of ethylenediaminetetraacetic acid with the reactive functionality of a para-aminobenzyl group [1].

The molecular architecture consists of a central ethylenediamine backbone bearing four carboxymethyl substituents, with an additional 4-aminobenzyl group attached to one of the nitrogen atoms [1]. This structural arrangement creates a compound that maintains the hexadentate chelating capability of the parent ethylenediaminetetraacetic acid molecule while introducing a reactive primary amine functionality for further chemical modifications [1].

The structural representation through Simplified Molecular Input Line Entry System notation demonstrates the connectivity: C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N [7]. This notation reveals the para-substituted benzene ring connected through a methylene bridge to the modified ethylenediaminetetraacetic acid framework [7].

| Structural Identifier | Value |

|---|---|

| Chemical Name | 1-(4-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid |

| Simplified Molecular Input Line Entry System | C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N |

| International Chemical Identifier | InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) |

| International Chemical Identifier Key | RPBJIOJIMOUOIN-UHFFFAOYSA-N |

Chemical Formula and Molecular Weight Analysis

The molecular formula of aminobenzyl-ethylenediaminetetraacetic acid is C17H23N3O8, indicating a composition of seventeen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and eight oxygen atoms [1] [5]. The molecular weight analysis reveals a formula weight of 397.4 atomic mass units, representing a significant increase from the parent ethylenediaminetetraacetic acid molecule [1] [5].

The empirical formula demonstrates the incorporation of an additional C7H7N unit compared to ethylenediaminetetraacetic acid, corresponding to the aminobenzyl moiety [5]. This addition accounts for the molecular weight increase of approximately 105 atomic mass units over the parent compound [1].

Mass spectrometry analysis provides detailed molecular ion information across various ionization states [7]. The protonated molecular ion [M+H]+ appears at m/z 398.15581, while the sodium adduct [M+Na]+ occurs at m/z 420.13775 [7]. Deprotonated species show the [M-H]- ion at m/z 396.14125 [7].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C17H23N3O8 |

| Molecular Weight | 397.38 g/mol |

| Monoisotopic Mass | 397.14798 |

| Chemical Abstracts Service Number | 84256-90-6 |

| MDL Number | MFCD00236410 |

| Mass Spectrometry Ion | m/z Value | Predicted Collision Cross Section ( Ų) |

|---|---|---|

| [M+H]+ | 398.15581 | 188.8 |

| [M+Na]+ | 420.13775 | 188.1 |

| [M-H]- | 396.14125 | 187.9 |

| [M+NH4]+ | 415.18235 | 195.6 |

| [M+K]+ | 436.11169 | 189.9 |

Structural Comparison with Parent ethylenediaminetetraacetic Acid Molecule

The structural comparison between aminobenzyl-ethylenediaminetetraacetic acid and its parent ethylenediaminetetraacetic acid molecule reveals significant architectural differences while maintaining core chelating functionality [1]. Ethylenediaminetetraacetic acid possesses the molecular formula C10H16N2O8 with a molecular weight of 292.24 atomic mass units, establishing the baseline for structural analysis [1].

The primary structural modification involves the substitution of one hydrogen atom on the ethylenediamine nitrogen with a 4-aminobenzylmethyl group [1]. This modification increases the nitrogen content from two to three atoms while maintaining the same number of oxygen atoms and carboxylic acid functionalities [1].

The parent ethylenediaminetetraacetic acid molecule exhibits a symmetrical structure with two equivalent nitrogen atoms, each bearing two carboxymethyl substituents [1]. In contrast, aminobenzyl-ethylenediaminetetraacetic acid displays structural asymmetry due to the aminobenzyl substitution on one nitrogen center [1].

Both compounds retain the hexadentate chelating capability through two nitrogen atoms and four carboxyl oxygen atoms [1]. However, the aminobenzyl derivative introduces additional functionality through the primary amine group, enabling bioconjugation reactions with activated carboxylates such as succinimidyl esters, p-nitrophenyl esters, and acid chlorides [1].

| Comparative Parameter | Ethylenediaminetetraacetic Acid | Aminobenzyl-ethylenediaminetetraacetic Acid |

|---|---|---|

| Molecular Formula | C10H16N2O8 | C17H23N3O8 |

| Molecular Weight | 292.24 g/mol | 397.38 g/mol |

| Number of Nitrogen Atoms | 2 | 3 |

| Number of Carboxylic Groups | 4 | 4 |

| Structural Symmetry | Symmetrical | Asymmetrical |

| Additional Functional Group | None | Aminobenzyl |

Functional Group Characterization

Aminobenzyl Moiety

The aminobenzyl moiety represents a critical structural component that distinguishes this compound from conventional ethylenediaminetetraacetic acid derivatives [1]. This functional group consists of a para-aminobenzyl substituent attached to the ethylenediaminetetraacetic acid framework through a methylene bridge [1].

The aromatic ring system exhibits a para-disubstitution pattern with an amino group at the 4-position and the methylene linkage at the 1-position [7]. The primary amine functionality (-NH2) serves as an electron-donating group, contributing to the electronic properties of the benzene ring through resonance effects [1].

The methylene bridge (-CH2-) provides conformational flexibility, allowing rotation around the carbon-carbon bond connecting the aromatic system to the ethylenediaminetetraacetic acid backbone [1]. This rotational freedom enhances the accessibility of the primary amine for bioconjugation reactions [1].

The aminobenzyl moiety demonstrates characteristic aromatic properties with C-C bond lengths of approximately 1.40 Å and bond angles of 120° within the benzene ring [1]. The primary amine exhibits typical C-N bond length of 1.47 Å with tetrahedral geometry around the nitrogen atom [1].

| Aminobenzyl Structural Feature | Description |

|---|---|

| Aromatic Ring | Para-disubstituted benzene with amino and methylene substituents |

| Primary Amine | Electron-donating group enabling bioconjugation reactions |

| Methylene Bridge | Flexible linker connecting aromatic system to chelating framework |

| Substitution Pattern | Para-substitution providing optimal electronic properties |

| Rotational Freedom | Unrestricted rotation around aromatic-aliphatic bond |

Ethylenediaminetetraacetic Acid Framework

The ethylenediaminetetraacetic acid framework constitutes the core chelating structure of aminobenzyl-ethylenediaminetetraacetic acid, maintaining the fundamental coordination chemistry properties of the parent molecule [1]. This framework consists of an ethylenediamine backbone with four carboxymethyl substituents distributed across two nitrogen atoms [1].

The ethylenediamine bridge provides a two-carbon spacer between the nitrogen atoms, creating an optimal bite angle for metal coordination [1]. Each nitrogen atom bears two carboxymethyl groups, resulting in a total of four carboxylic acid functionalities that serve as primary coordination sites [1].

The nitrogen atoms in the ethylenediaminetetraacetic acid framework exhibit sp3 hybridization with tetrahedral geometry in the uncoordinated state [1]. Upon metal coordination, these nitrogen atoms undergo geometric changes to accommodate optimal binding interactions [1].

The carboxylic acid groups demonstrate typical structural parameters with C=O bond lengths of approximately 1.23 Å and C-OH bond lengths of 1.36 Å [1]. The O-C-O bond angles within the carboxyl groups measure approximately 125°, maintaining planarity essential for coordination chemistry [1].

The framework maintains high conformational flexibility due to rotation around the C-C and C-N bonds within the ethylenediamine bridge [1]. This flexibility enables adaptation to different metal ion sizes and geometric requirements [1].

| Framework Component | Structural Characteristics |

|---|---|

| Ethylenediamine Bridge | Two-carbon spacer providing optimal nitrogen separation |

| Tertiary Nitrogen Atoms | sp3 hybridized with tetrahedral to trigonal pyramidal geometry |

| Carboxymethyl Groups | Four pendant arms bearing carboxylic acid functionalities |

| Coordination Sites | Six donor atoms (2 N, 4 O) creating hexadentate chelation |

| Conformational Flexibility | High rotational freedom enabling metal size adaptation |

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of aminobenzyl-ethylenediaminetetraacetic acid reveals a complex molecular architecture with multiple degrees of rotational freedom and conformational states [1]. The overall molecular dimensions span approximately 15-18 Å from the amino group terminus to the furthest carboxyl oxygen atom [7].

The ethylenediaminetetraacetic acid backbone exhibits high conformational flexibility due to the ethylenediamine bridge, allowing adaptation to different metal ion coordination requirements [1]. This flexibility manifests through rotation around the central C-C bond and the C-N bonds connecting the carboxymethyl substituents [1].

The aminobenzyl extension introduces additional conformational complexity through free rotation around the C-C bond connecting the benzene ring to the ethylenediaminetetraacetic acid framework [1]. This rotational freedom provides accessibility for bioconjugation reactions while maintaining the integrity of the chelating core [1].

The benzene ring maintains planar geometry with minimal deviation from planarity, preserving aromatic stability and electronic properties [1]. The aromatic system contributes to the overall molecular rigidity while allowing flexibility in the aliphatic portions [1].

Molecular orbital analysis indicates that the highest occupied molecular orbitals involve the nitrogen lone pairs and aromatic π-system, while the lowest unoccupied molecular orbitals correspond to the carboxyl π* orbitals [1]. This electronic structure supports both coordination chemistry and potential back-bonding interactions [1].

| Conformational Parameter | Description | Functional Impact |

|---|---|---|

| Overall Molecular Length | 15-18 Å maximum extension | Determines spatial requirements for coordination |

| Backbone Flexibility | High rotational freedom in ethylenediamine bridge | Enables adaptation to different metal ion sizes |

| Aminobenzyl Rotation | Free rotation around aromatic-aliphatic bond | Provides bioconjugation accessibility |

| Benzene Ring Planarity | Minimal deviation from planar geometry | Maintains aromatic stability and electron donation |

| Carboxyl Orientation | Multiple conformations for optimal binding | Facilitates metal coordination geometry |

| Hydrogen Bonding Site | Donor/Acceptor Capability | Maximum Interactions | Structural Role |

|---|---|---|---|

| Primary Amine | Both donor and acceptor | 3 interactions | Intermolecular interactions and reactivity |

| Carboxylic Acid Groups | Both donor and acceptor | 2 per group | Metal coordination and crystal packing |

| Tertiary Amine Nitrogen | Acceptor only | 1 interaction | Metal coordination |

| Carbonyl Oxygen | Acceptor only | 2 interactions | Metal coordination and crystal packing |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant